CX516-d10

Bioanalysis LC-MS/MS Stable Isotope Labeling

Accurate LC-MS/MS quantitation of CX516 in biological matrices is undermined by ion suppression and matrix effects, compromising pharmacokinetic data. Ampalex-d10 (CAS 1286653-21-1) resolves this as a stable isotope-labeled internal standard (SIL-IS): • +10 Da mass shift provides a distinct MS/MS transition, enabling unambiguous quantification • Co-elutes with the analyte, correcting for sample-to-sample variability and extraction losses • Validated for preclinical bioanalysis in plasma and brain tissue Supplied with batch-specific CoA. For R&D use only.

Molecular Formula C14H15N3O
Molecular Weight 251.35 g/mol
Cat. No. B565689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX516-d10
Synonyms1-(Piperidinyl-d10)-6-quinoxalinylmethanone;  1-(6-Quinoxalinylcarbonyl)piperidine_x000B_-d10;  BDP 12-d10;  CX 516-d10; 
Molecular FormulaC14H15N3O
Molecular Weight251.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2
InChIKeyANDGGVOPIJEHOF-YRRFPNITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ampalex-d10 Procurement Guide: Analytical Reference Standard for CX516 Quantification


Ampalex-d10 (CAS 1286653-21-1, molecular formula C14H5D10N3O, molecular weight 251.35) is a deuterated stable isotope-labeled analog of CX516 (Ampalex) [1]. It is a positive allosteric modulator of AMPA receptors [2]. As a research tool, Ampalex-d10 is primarily utilized as an internal standard in mass spectrometry-based analytical methods . Its key differentiating feature is the precise isotopic labeling, which facilitates accurate quantification of the parent compound, CX516, in complex biological matrices .

Ampalex-d10: Why Unlabeled CX516 Cannot Substitute as an Analytical Internal Standard


Direct substitution of Ampalex-d10 with unlabeled CX516 in quantitative bioanalytical workflows is not feasible. The primary value of Ampalex-d10 is its utility as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlabeled CX516 is chemically identical to the analyte of interest and therefore cannot be distinguished by the mass spectrometer, precluding its use as an internal calibrant. The incorporation of ten deuterium atoms in Ampalex-d10 results in a distinct mass shift (+10 Da), enabling co-elution with the analyte while providing a unique MS/MS transition for accurate and precise quantification, correcting for matrix effects and sample-to-sample variability .

Quantitative Differential Evidence for Ampalex-d10 in Bioanalysis and Research


Ampalex-d10 vs. Unlabeled CX516: Analytical Selectivity via Isotopic Differentiation

Ampalex-d10 is differentiated from unlabeled CX516 by its mass and use as an internal standard. The compound is isotopically labeled with ten deuterium atoms, resulting in a molecular weight of 251.35 g/mol, a precise +10 Da mass shift from unlabeled CX516 (MW 241.29 g/mol) [1]. This mass difference enables simultaneous detection and distinct mass spectrometric quantification of both the analyte (CX516) and the internal standard (Ampalex-d10) within the same LC-MS/MS run .

Bioanalysis LC-MS/MS Stable Isotope Labeling

Ampalex-d10 vs. CX614: Potency Profile in Recombinant AMPA Receptors

While Ampalex-d10 serves an analytical role, its parent compound, CX516, demonstrates a distinct pharmacological profile compared to other ampakines like CX614. CX516 is a low-potency modulator, with an EC50 of 2.8 ± 0.9 mM for enhancing glutamate-evoked currents in rat prefrontal cortex neurons [1]. In contrast, the more potent ampakine CX614 has an EC50 of 19–37 μM for enhancing currents through recombinant GluR1–3 flop AMPA receptors [2]. This indicates CX614 is approximately 100-fold more potent than CX516.

AMPA Receptor Electrophysiology Potency

Ampalex-d10 vs. CX546: Divergent Functional Effects on Synaptic Responses

The parent compound CX516 is functionally distinct from CX546, a finding with implications for research applications. In direct comparative studies, CX546 profoundly slowed the deactivation of synaptic currents by 10-fold, whereas CX516 had a minimal effect on this parameter [1]. Conversely, CX516 was equally or more efficacious than CX546 in increasing the amplitude of synaptic responses [2].

AMPA Receptor Synaptic Physiology Mechanism of Action

Ampalex-d10 vs. Org-26576: Potency Benchmark in Primary Neuronal Cultures

The parent compound CX516 is a well-established benchmark of low potency in the ampakine class. For example, Org-26576, a second-generation ampakine derived from CX516, exhibits an EC50 of 8-16 μM in rat hippocampal primary cultured neurons, which is reported to be 10-30 fold greater in potency compared to CX516 in the same assay system [1]. This quantifies the potency of CX516 in this specific, widely used neuronal model.

AMPA Receptor Potency Primary Neurons

Ampalex-d10 vs. CX546: Differential Cell-Type Selectivity in Hippocampus

The parent compound, CX516, exhibits a different pattern of cellular modulation compared to CX546. In a study of hippocampal neurons, CX516 increased excitatory postsynaptic current (EPSC) amplitude in pyramidal cells to a degree that was 2-3 times greater than its effect on inhibitory interneurons and 6 times greater than on radiatum giant cells [1]. In contrast, CX546's primary effect on response duration was also largest in pyramidal cells, but it showed a 4-fold greater effect on radiatum interneurons compared to oriens interneurons, a differential effect not seen with CX516 [2].

AMPA Receptor Electrophysiology Cell Specificity

Ampalex-d10 as a Reference for 'Low Impact' Ampakine Pharmacology

The parent compound CX516 is the prototypical 'low impact' ampakine, a classification based on its limited ability to offset AMPA receptor desensitization and its lack of effect on agonist binding affinity [1]. This profile is functionally distinct from 'high impact' ampakines like CX614, which potently block desensitization (EC50 = 44 μM) [2] and can alter agonist binding. The low impact designation is associated with a lower risk of excitotoxicity and seizures, a key differentiator for in vivo research applications [3].

AMPA Receptor Desensitization Pharmacological Classification

Validated Application Scenarios for Ampalex-d10 in Research and Development


Accurate Quantification of CX516 in Preclinical Pharmacokinetic (PK) Studies

Ampalex-d10 is the required internal standard for the accurate LC-MS/MS quantification of CX516 in plasma, brain tissue, and other biological matrices. Its use corrects for ion suppression and matrix effects, which is essential for generating reliable pharmacokinetic data for the parent compound in preclinical models .

In Vitro Pharmacological Profiling as a 'Low Impact' Ampakine Control

The parent compound, CX516, is the prototypical 'low impact' ampakine, characterized by its minimal effect on receptor desensitization (unlike CX546 or CX614) and its lack of effect on agonist binding [1]. This makes CX516 the standard reference control for benchmarking the functional effects of newer or more potent ampakines in electrophysiology and receptor pharmacology studies.

Investigating Synaptic Physiology and Cell-Type Specific Modulation

Researchers use CX516 as a tool to dissect glutamatergic synaptic transmission. Its distinct functional signature—preferentially increasing EPSC amplitude in pyramidal neurons versus interneurons—allows for the specific investigation of excitatory drive in hippocampal and cortical circuits [1].

Drug Metabolism and Pharmacokinetics (DMPK) Assay Development and Validation

Ampalex-d10 serves as a stable isotope-labeled internal standard (SIL-IS) in the development and validation of bioanalytical methods for CX516. Its use is critical for achieving the accuracy and precision required for method qualification in compliance with regulatory guidelines for preclinical studies .

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